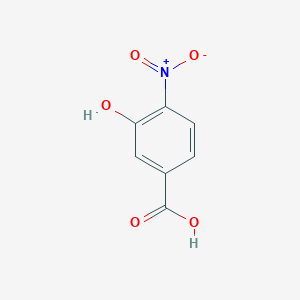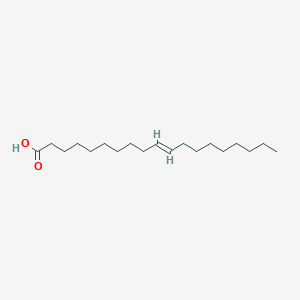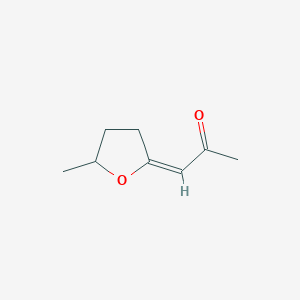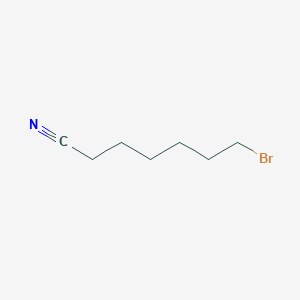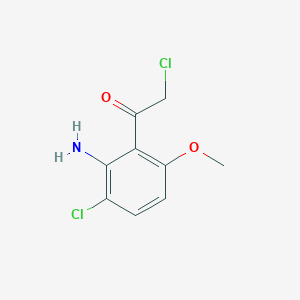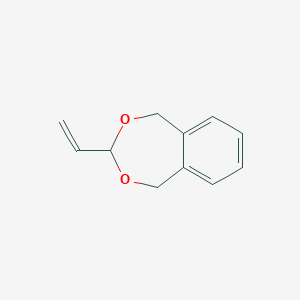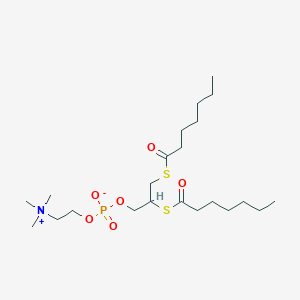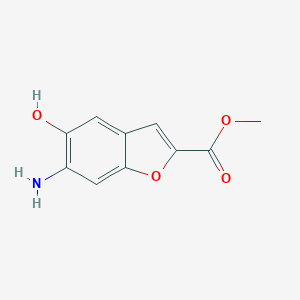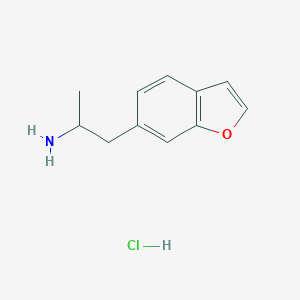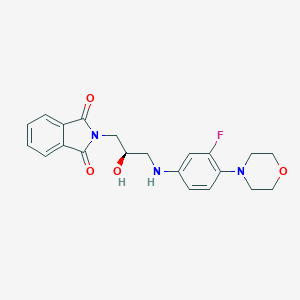
(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“®-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione” is a compound with the molecular formula C21H22FN3O4 . It belongs to the class of morpholines . The IUPAC name of this compound is 2-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string and the SMILES string. The InChI string isInChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m1/s1 . The SMILES string is FC1=C(N2CCOCC2)C=CC(NCC@@HCN3C(=O)C=4C(C3=O)=CC=CC4)=C1 . Physical And Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 399.422, and a mono-isotopic mass of 399.15943 .Applications De Recherche Scientifique
Crystal Structure Analysis : The compound shows interesting crystallographic properties, such as intermolecular hydrogen bonds and specific dihedral angles in its structure, which are significant in crystal engineering and material science applications (Vesek et al., 2012).
Polymer Synthesis : It's used in the lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives, contributing to the field of polymer chemistry and material science (Feng et al., 2000).
Chemical Synthesis : The compound is utilized in the synthesis of other chemical derivatives, which could have potential applications in various fields including organic chemistry and pharmaceuticals (Xiaoguang & Du-lin, 2005).
Mesophase Characterization : It is involved in the synthesis and characterization of mesogenic Schiff bases, contributing to the study of liquid crystalline behavior, which is significant in the development of new materials for displays and sensors (Dubey et al., 2018).
Herbicide Development : This compound is part of a promising scaffold for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, used in herbicides for weed control in agriculture (He et al., 2019).
Green Chemistry : It's involved in developing greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, emphasizing eco-friendly approaches in chemical synthesis (Journal et al., 2019).
Pharmacology and Medicinal Chemistry : Research has been conducted on its derivatives for potential applications in antimicrobial activities, which could be significant in the development of new antibiotics and treatments for bacterial infections (Kumar & Revanasiddappa, 2011).
Optoelectronics : The compound is used in the synthesis of novel acridin-isoindoline-1,3-dione derivatives, which are important for optoelectronic applications, particularly in the development of new materials for light-emitting devices (Mane et al., 2019).
Antimycobacterial Research : It has been studied for its potential use in treating tuberculosis, showcasing its importance in medicinal chemistry and pharmaceutical research (Rani et al., 2019).
Propriétés
IUPAC Name |
2-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDYUDNYSNKZRV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586523 | |
| Record name | 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione | |
CAS RN |
874340-08-6 | |
| Record name | 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





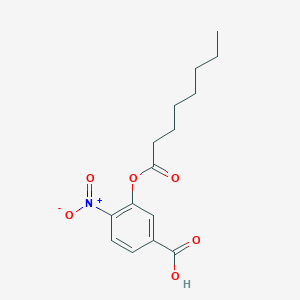
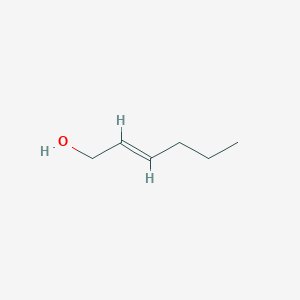
![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)
